5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone
Description
Properties
IUPAC Name |
1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c1-4(15)5-2-7(10)8(11)3-6(5)9(12,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXAFXBNZFNYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(F)(F)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701195732 | |
| Record name | Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805519-20-3 | |
| Record name | Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805519-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[5-bromo-4-chloro-2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701195732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is a fluorinated aromatic ketone that has garnered attention for its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.
Biological Activity Overview
The biological activity of 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone has been investigated in various studies, revealing its potential in modulating immune responses, exhibiting cytotoxicity against cancer cell lines, and acting as an enzyme inhibitor.
1. Immune Modulation
Research indicates that this compound stabilizes endosomal toll-like receptor TRL8, which is crucial for immune response modulation. This stabilization leads to altered signaling pathways that affect gene expression and cellular metabolism .
2. Cytotoxicity
In vitro studies have shown that 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibits cytotoxic effects against various human cancer cell lines. For instance, it has demonstrated IC50 values comparable to those of established chemotherapeutic agents .
3. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic processes. Its binding interactions with target proteins can lead to significant changes in enzymatic activity, influencing metabolic pathways .
Case Study: Cytotoxic Effects
A study evaluating the cytotoxicity of various acetophenone derivatives found that 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibited notable activity against human cancer cell lines with an IC50 value of approximately 15 µM . This suggests its potential as a lead compound in cancer therapy.
Table 1: Summary of Biological Activities
The mechanisms through which 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exerts its biological effects involve:
- Binding Interactions: The compound's trifluoromethyl and halogen substituents enhance its binding affinity to target proteins.
- Altered Gene Expression: By modulating receptor activities and enzyme functions, the compound influences gene expression patterns critical for cellular responses.
Scientific Research Applications
Scientific Research Applications
5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is utilized in various scientific research contexts, including:
Organic Synthesis
This compound serves as a key intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for diverse chemical transformations, making it suitable for creating various derivatives.
Pharmaceutical Development
Research indicates that 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone is involved in the development of bioactive molecules and potential drug candidates. Its structure facilitates interactions with biological targets, which is crucial for drug design and development.
Agrochemicals
The compound is also significant in the production of agrochemicals, where it can be used to synthesize pesticides and herbicides. The trifluoromethyl group contributes to the biological activity of these compounds, enhancing their efficacy against pests.
Case Study 1: Anticancer Activity
Research has demonstrated that compounds similar to 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone exhibit anticancer properties. Studies have focused on its effectiveness against various cancer cell lines, showing promise as a potential therapeutic agent.
Case Study 2: Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Investigations into its mechanism of action reveal that it interacts with specific proteins involved in microbial growth, suggesting its potential as a new class of antimicrobial agents.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
(a) 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9)
- Properties : Density = 1.255 g/cm³, purity >98.0%.
- Comparison: The trifluoromethyl group enhances lipophilicity (LogP ~2.93, inferred from analogs) compared to non-fluorinated acetophenones. The addition of Br and Cl in the target compound likely increases molecular weight (MW ~293–300 g/mol) and melting point (m.p.), though exact values are unconfirmed .
(b) 3′-Bromo-5′-chloro-2′-hydroxyacetophenone (59443-15-1)
- Structure : Br at 3', Cl at 5', hydroxyl (-OH) at 2'.
- Properties : MW = 249.49 g/mol, m.p. = 100°C, crystalline powder.
- Comparison: The hydroxyl group introduces polarity, reducing LogP compared to the target compound.
(c) 4'-Bromo-2',5'-difluoroacetophenone (123942-11-0)
- Structure : Br at 4', F at 2' and 5'.
- Properties : MW = 235.03 g/mol, LogP = 2.93.
- Comparison : Fluorine’s high electronegativity increases stability and metabolic resistance. The target compound’s Cl and CF₃ substituents may further enhance these properties, making it more suitable for high-stability intermediates .
(a) 2-Bromo-4-fluoroacetophenone ()
- Application: Used in enantioselective microbial reduction to synthesize anti-Alzheimer’s drug intermediates (e.g., (S)-1-(2'-bromo-4'-fluorophenyl)ethanol) with >90% yield and 99% e.e.
- Comparison : The target compound’s CF₃ group could similarly direct stereoselective reductions, but its bulkier substituents might slow reaction kinetics .
(b) 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Application : Industrial intermediate under controlled conditions.
- Comparison : Methoxy (-OCH₃) is electron-donating, contrasting with the electron-withdrawing CF₃ and halogens in the target compound. This difference makes the target more reactive in electrophilic aromatic substitution .
(a) N9-Substituted Purines ()
- Activity : Compounds with Cl and Br substituents (e.g., N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine) show cytotoxic GI₅₀ values of 1–5 µM.
- Comparison: The target compound’s halogen and CF₃ groups may enhance binding to hydrophobic enzyme pockets, though toxicity data are lacking. Safety protocols for handling halogenated acetophenones (e.g., controlled intermediate use) would apply .
(b) 4'-Bromo-2-(4-fluorophenyl)acetophenone (107028-32-0)
- Properties : MW = 293.13 g/mol, LogP = 4.0.
Commercial and Industrial Relevance
- 2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9): Priced at JPY 13,000/25g, reflecting demand for fluorinated intermediates.
- 4'-(Trifluoromethyl)acetophenone (CAS 709-63-7): m.p. 30–33°C, used in specialty syntheses.
- Inference : The target compound’s unique substitution pattern may command higher pricing due to synthetic challenges and niche applications .
Preparation Methods
Direct Halogenation of Acetophenone Derivatives
One common laboratory and industrial method involves the α-bromination of 4-chloroacetophenone using pyridine hydrobromide perbromide as the brominating agent. The reaction is typically conducted in acetic acid solvent at about 90°C , with a molar ratio of substrate to brominator of approximately 1:1.1. This method yields the desired bromo-chloro-trifluoromethyl acetophenone with good selectivity and manageable by-products.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| α-Bromination | Pyridine hydrobromide perbromide, Acetic acid, 90°C | Introduce bromine at α-position of acetophenone | Controlled temperature critical to avoid overbromination |
| Chlorination | Chlorine gas or chlorinating agents | Introduce chlorine substituent on aromatic ring | Often performed prior to bromination |
This approach is scalable and adaptable to industrial production, where continuous flow reactors and optimized purification (e.g., recrystallization, chromatography) improve yield and purity.
Multi-Step Synthesis via Halogenated Benzene Intermediates
An alternative synthetic strategy involves starting from 2-bromo-5-chlorotrifluoromethylbenzene or related halogenated aromatics. The process includes:
- Grignard exchange reactions to introduce acetyl groups.
- Avoidance of dangerous nitration and Sandmeyer reactions by using safer chlorination and fluorination steps.
- Fluorine-chlorine exchange reactions using hydrogen fluoride and Lewis acid catalysts.
- Hydrolysis and further chlorination to reach the target acetophenone derivative.
This method is industrially relevant but requires careful handling of hazardous reagents such as hydrogen fluoride and Grignard reagents.
Synthesis via Benzoyl Chloride and Amide Intermediates
A patented method for related halogenated acetophenone derivatives involves:
- Bromination of chloro-fluorobenzoic acid to obtain 5-bromo-4-chloro-2-fluorobenzoic acid.
- Conversion to benzoyl chloride using thionyl chloride.
- Reaction with N,O-dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylbenzamide intermediate.
- Treatment with methyl Grignard reagent to yield the acetophenone.
This route provides high yield (~80%) and avoids isomer by-products, making it suitable for large-scale production.
Comparative Data on Preparation Methods
| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| α-Bromination of 4-chloroacetophenone | 4-Chloroacetophenone | Pyridine hydrobromide perbromide, Acetic acid | Not explicitly reported, generally good | Simple, scalable, mild conditions | Requires careful temperature control |
| Multi-step halogenated benzene route | 2-Bromo-5-chlorotrifluoromethylbenzene | Grignard reagents, HF, Lewis acids | Industrially optimized | Avoids nitration, suitable for industrial scale | Hazardous reagents, complex steps |
| Benzoyl chloride/amide intermediate | 4-Chloro-2-fluorobenzoic acid | Thionyl chloride, N,O-dimethylhydroxylamine, methyl Grignard | ~80% overall | High yield, no isomer by-products, scalable | Multi-step, requires Grignard chemistry |
Research Findings and Practical Notes
The α-bromination method offers a straightforward approach with relatively mild conditions and accessible reagents. The use of pyridine hydrobromide perbromide allows selective bromination at the α-position of the acetophenone moiety, preserving the trifluoromethyl and chloro substituents.
The multi-step halogenated benzene method is designed to circumvent the difficulties of obtaining certain raw materials and hazardous nitration or Sandmeyer reactions. It employs fluorine-chlorine exchange reactions under solvent-free conditions with hydrogen fluoride and Lewis acid catalysis, which requires stringent safety measures but is industrially viable.
The amide intermediate route demonstrates a high-yielding, selective synthesis of halogenated acetophenone derivatives using benzoyl chloride intermediates and methyl Grignard reagents. This method avoids the formation of isomeric by-products and facilitates purification, making it suitable for scale-up.
Industrial production often incorporates continuous flow reactors to enhance reaction control, improve safety, and increase throughput. Purification techniques such as recrystallization and chromatographic separation are optimized to achieve high purity products.
Summary Table of Key Reaction Parameters
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | α-Bromination | Pyridine hydrobromide perbromide | 90°C, Acetic acid solvent | High (not specified) | Selective for α-position |
| Chlorination | Aromatic substitution | Chlorine gas or chlorinating agents | 50-150°C, solvent varies | High | May precede bromination |
| Fluorine-Chlorine Exchange | Halogen exchange | Hydrogen fluoride, fluorination catalyst | 50-200°C, 0.1-0.5 MPa, solvent-free | Moderate to high | Requires Lewis acid catalyst |
| Benzoyl Chloride Formation | Acyl chloride synthesis | Thionyl chloride | 80°C, nitrogen atmosphere | Near quantitative | Intermediate for amide formation |
| Amide Formation | Amidation | N,O-dimethylhydroxylamine hydrochloride, pyridine | 0°C to room temp | ~99% | Precursor to acetophenone |
| Grignard Reaction | Nucleophilic addition | Methylmagnesium halide | 0°C to room temp, inert atmosphere | ~95% | Final step to acetophenone |
Q & A
Q. What are the recommended synthetic routes for preparing 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone?
Methodological Answer: The synthesis typically involves sequential halogenation and functionalization of an acetophenone precursor. For example:
Electrophilic Aromatic Substitution : Introduce bromo and chloro groups using directed ortho-metalation (DoM) strategies. Bromination can be achieved with Br₂/FeBr₃, while chlorination may employ Cl₂/AlCl₃.
Trifluoromethylation : Utilize cross-coupling reactions (e.g., Ullmann or Kumada coupling) with CF₃-containing reagents. Alternatively, radical trifluoromethylation under photoredox conditions may be effective.
Purification : Chromatography or recrystallization ensures high purity (>95%), as noted in halogenated acetophenone analogs .
Q. Key Considerations :
- Order of substituent introduction impacts regioselectivity due to electron-withdrawing effects.
- Monitor reaction intermediates via TLC or HPLC to avoid over-halogenation .
Q. How can spectroscopic methods confirm the structure of 5'-Bromo-4'-chloro-2'-(trifluoromethyl)acetophenone?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., deshielded protons adjacent to electron-withdrawing groups). The trifluoromethyl (CF₃) group causes splitting in ¹H NMR due to coupling with ¹⁹F.
- ¹⁹F NMR : A distinct singlet near -60 ppm confirms the CF₃ group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 333.92 (C₉H₅BrClF₃O⁺).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the acetophenone backbone .
Validation : Compare spectral data with structurally similar compounds, such as 3'-bromo-5'-(trifluoromethyl)acetophenone derivatives .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?
Methodological Answer: The substituents create an electron-deficient aromatic ring, affecting reactivity:
- Activation Barriers : Bromo and chloro groups act as ortho/para directors but slow electrophilic substitution due to deactivation.
- Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require optimized conditions (e.g., high-temperature microwaves or bulky ligands) to overcome electronic deactivation.
- CF₃ Effects : The strong -I effect of CF₃ stabilizes negative charges, favoring nucleophilic aromatic substitution (SNAr) at meta positions .
Case Study : In Heck reactions, electron-deficient aryl bromides show lower turnover frequencies, necessitating Pd(OAc)₂/XPhos catalytic systems .
Q. What strategies mitigate competing side reactions during nucleophilic substitution at the carbonyl group?
Methodological Answer:
- Protecting Groups : Temporarily protect the ketone as a ketal or thioketal to prevent nucleophilic attack during halogenation.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce byproduct formation.
- Temperature Control : Low temperatures (-20°C to 0°C) minimize undesired enolate formation.
- Catalytic Additives : Additives like K₂CO₃ or CsF enhance nucleophilicity while suppressing elimination pathways .
Example : For SN2 displacement of α-bromo ketones, crown ethers (e.g., 18-crown-6) improve iodide nucleophile accessibility .
Q. How do multiple halogen atoms affect stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Halogens (Br, Cl) reduce thermal stability; DSC analysis shows decomposition >150°C. Store at 0–6°C to prevent degradation .
- Photostability : UV light induces radical cleavage of C-Br bonds. Use amber glassware and conduct reactions under inert atmospheres.
- Hydrolytic Sensitivity : The CF₃ group increases hydrophobicity, but Br/Cl may hydrolyze in aqueous basic conditions. Use anhydrous solvents for reactions .
Q. What challenges arise in achieving regioselective functionalization of the aromatic ring?
Methodological Answer:
- Steric Hindrance : Bulky substituents (e.g., CF₃) block ortho positions, directing reactions to para sites.
- Electronic Effects : Electron-withdrawing groups deactivate the ring, requiring strong electrophiles (e.g., NO₂⁺) for nitration.
- Computational Guidance : DFT calculations predict reactive sites by analyzing Fukui indices and electrostatic potential maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
